molecular formula C10H10F3NO B12304821 N-(1,1,1-trifluoropropan-2-yl)benzamide

N-(1,1,1-trifluoropropan-2-yl)benzamide

Cat. No.: B12304821
M. Wt: 217.19 g/mol
InChI Key: AYNNRIXQAVTECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of the Trifluoromethylated Amide Scaffold in Chemical Research

The trifluoromethylated amide scaffold, a key feature of N-(1,1,1-trifluoropropan-2-yl)benzamide, has garnered considerable attention in synthetic and medicinal chemistry. nih.gov Amide bonds are fundamental in nature, appearing in biomolecules, pharmaceuticals, and agrochemicals. nih.govnih.gov The addition of a trifluoromethyl (CF₃) group to the amide nitrogen creates a structure with unique properties. nih.gov

N-trifluoromethyl amides are recognized for their exceptional stability. nih.gov They possess a longer C-N bond compared to their N-methyl and N-H counterparts, which results in a lower rotational barrier. nih.gov This structural characteristic, combined with the properties imparted by the CF₃ group, makes these scaffolds valuable in the development of new materials and bioactive compounds. nih.gov The synthesis of these scaffolds has been a significant area of research, with methods developed to create N-trifluoromethyl amides from readily available starting materials like carboxylic acids and their derivatives. nih.govnih.gov These synthetic strategies are crucial for generating a diverse range of these compounds for further study and application. nih.govnih.gov

Significance of Fluorine and Trifluoromethyl Groups in Molecular Design

The incorporation of fluorine and trifluoromethyl (CF₃) groups is a widely used strategy in modern drug design due to their profound impact on a molecule's physicochemical and biological properties. acs.org Fluorine's high electronegativity and small size allow it to form strong, stable bonds with carbon, which can enhance metabolic stability by blocking sites susceptible to oxidation.

The trifluoromethyl group, in particular, offers several advantages:

Modulation of Physicochemical Properties : The CF₃ group significantly influences a molecule's lipophilicity, solubility, and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADMET) profile.

Enhanced Bioactivity : The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. acs.org

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong a drug's half-life.

These properties have led to the inclusion of the CF₃ group in numerous therapeutic agents across various fields, including pharmaceuticals and agrochemicals. acs.org

Overview of Research Trajectories for N-Substituted Benzamides with Fluorinated Aliphatic Moieties

Research into N-substituted benzamides, particularly those bearing fluorinated aliphatic groups, is an active area of investigation, primarily driven by the search for new therapeutic agents. This class of compounds has shown potential in a variety of applications, from oncology to crop protection.

One significant research trajectory involves their evaluation as antitumor agents. researchgate.netnih.gov For instance, a series of N-substituted benzamide (B126) derivatives have been synthesized and tested for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.netnih.gov These studies explore how different substituents on the benzamide structure influence anti-proliferative activity. nih.gov

In another vein, patents have been filed for complex molecules incorporating a fluorinated aliphatic moiety attached to a heterocyclic core, which in turn is linked to a benzamide structure. googleapis.com For example, compounds such as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide have been synthesized and investigated as selective inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of certain B-cell malignancies. googleapis.com

Furthermore, the principles of bioisosterism are being applied to design novel benzamides where a trifluoromethyl group is replaced by other moieties, like a pyridine (B92270) ring, to create new pesticides with potentially high biological activity. mdpi.com The synthesis and evaluation of these N-substituted benzamides with varied fluorinated and heterocyclic components continue to be a promising avenue for the discovery of new bioactive molecules. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

N-(1,1,1-trifluoropropan-2-yl)benzamide

InChI

InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)

InChI Key

AYNNRIXQAVTECA-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(1,1,1-trifluoropropan-2-yl)benzamide

The synthesis of this compound primarily relies on the formation of a stable amide bond between a benzoic acid derivative and the fluorinated amine, 1,1,1-trifluoropropan-2-amine. The presence of the electron-withdrawing trifluoromethyl group on the amine presents unique challenges that have led to the exploration of various synthetic strategies.

The most direct and conventional method for synthesizing this compound is through the acylation of 1,1,1-trifluoropropan-2-amine. This approach falls under the broad category of nucleophilic acyl substitution. Typically, benzoic acid is first activated to create a more reactive electrophile, which can then readily react with the amine.

Common methods involve the conversion of benzoic acid to an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnanobioletters.com The resulting benzoyl chloride is then reacted with 1,1,1-trifluoropropan-2-amine, usually in the presence of a base to neutralize the HCl byproduct.

However, the trifluoromethyl group significantly reduces the nucleophilicity of the adjacent amino group in 1,1,1-trifluoropropan-2-amine, making the reaction more challenging than with non-fluorinated analogues. soton.ac.uk To overcome this reduced reactivity, highly efficient coupling reagents are often employed. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that can be attacked by the weakly nucleophilic amine. researchgate.netluxembourg-bio.com The use of such reagents avoids the need to isolate the often-harsh acyl chloride. researchgate.net

Table 1. Common Coupling Reagents for Amide Bond Formation
Coupling Reagent (Acronym)Full NameByproduct TypeGeneral Applicability Notes
DCCDicyclohexylcarbodiimideUrea (Insoluble)One of the earliest developed; byproduct precipitation simplifies removal, but can cause epimerization with chiral acids. luxembourg-bio.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateUrea (Soluble)Highly efficient, especially for difficult couplings, but has poor atom economy and is costly for large-scale synthesis. luxembourg-bio.comucl.ac.uk
T3PPropylphosphonic Anhydride (B1165640)Phosphonic Acids (Soluble)Effective and generates water-soluble byproducts, facilitating purification. ucl.ac.ukacs.org
CDI1,1'-CarbonyldiimidazoleImidazole, CO₂Forms a reactive acyl-imidazole intermediate; byproducts are generally volatile or easily removed. ucl.ac.uk

Given the challenges associated with the direct coupling of fluorinated amines, alternative routes that introduce the trifluoromethyl group at a different stage of the synthesis have been developed for related structures. One such strategy is the direct reductive trifluoromethylation of secondary amides. rsc.org This one-pot method involves the in situ activation of a pre-formed amide with an agent like triflic anhydride, followed by partial reduction and subsequent nucleophilic trifluoromethylation using a reagent such as trifluoromethyltrimethylsilane (TMSCF₃). rsc.org

Another approach involves building the amine fragment from different starting materials. For example, trifluoromethylated amines can be synthesized via the nucleophilic addition of organometallic reagents (e.g., Grignard reagents) to trifluoromethylated imines or their precursors, such as N,O-acetals of trifluoroacetaldehyde. rsc.org While more complex, these multi-step sequences can provide access to diverse α-trifluoromethylated amine scaffolds. rsc.org Additionally, methods for the direct conversion of arenes to benzamides using inexpensive reagents like cyanoguanidine in the presence of a superacid have been reported, offering a completely different disconnection approach. nih.govnih.gov

To improve the efficiency and sustainability of amide synthesis, catalytic methods are of significant interest. sigmaaldrich.com Boronic acid catalysts have been shown to facilitate the direct amidation of carboxylic acids and amines, potentially at room temperature, by activating the carboxylic acid. sigmaaldrich.com Transition metal catalysis, particularly with ruthenium complexes, enables the dehydrogenative coupling of alcohols and amines to form amides, liberating H₂ as the only byproduct. sigmaaldrich.com

For the introduction of the trifluoromethyl group itself, catalytic methods are also emerging. Palladium(II)-catalyzed trifluoromethylselenolation of benzamides has been demonstrated, although this modifies the aromatic ring rather than forming the core amide bond. researchgate.net More relevant are photocatalytic methods, which can generate trifluoromethyl radicals (•CF₃) from sources like trifluoroacetic acid. researchgate.netrsc.org These radicals can then engage in reactions to form C-CF₃ bonds. A direct photocatalytic trifluoromethylamidation has been developed to synthesize N-CF₃ amides, which are structurally related to the target compound. nih.gov This involves generating a trifluoromethylamidyl radical precursor that can react with various substrates. nih.gov

Table 2. Selected Catalytic Systems for Amide Bond and Trifluoromethylation Reactions
Reaction TypeCatalyst SystemReactantsKey Features
Direct AmidationBoronic AcidsCarboxylic Acid + AmineCan operate under mild, waste-free conditions. sigmaaldrich.com
Dehydrogenative CouplingRuthenium or Rhodium ComplexesAlcohol + AmineForms amide with H₂ as the sole byproduct, offering high atom economy. sigmaaldrich.comnih.gov
C-H TrifluoromethylationPhotoredox Catalysts (e.g., fac-Ir(ppy)₃) + Togni's ReagentArene C-H bondAllows for direct installation of a CF₃ group onto an existing aromatic ring under mild, visible-light conditions. rsc.org
TrifluoromethylamidationPhotocatalyst + N-(N-CF₃ imidoyloxy) pyridinium (B92312) saltsArenes, AlkenesDirectly forms N-CF₃ amide structures via a radical mechanism. nih.gov

Derivatization and Functionalization of the this compound Core

Once synthesized, the core structure of this compound can be chemically modified at several positions to generate analogues. The primary sites for derivatization are the benzamide (B126) aromatic ring and the amide nitrogen.

The benzene (B151609) ring of the benzamide moiety is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. msu.edu The amide group is a deactivating, meta-directing substituent due to the resonance-withdrawing effect of the carbonyl group. Therefore, reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation would be expected to introduce substituents primarily at the meta-position (C3 and C5) relative to the amide. libretexts.org

Modern synthetic methods also allow for more selective C-H functionalization. Directed ortho-metalation, for instance, could potentially be used if the amide nitrogen were part of a directing group, though this is not inherent to the N-alkyl structure. More advanced transition-metal-catalyzed C-H activation protocols could offer alternative regioselectivities for introducing new functional groups. researchgate.net For example, photoredox catalysis has been used for the selective C-H trifluoromethylation of benzimidazoles, suggesting that similar strategies could be applied to benzamides to install additional fluorinated groups onto the aromatic ring. rsc.org

Table 3. Potential Functionalization Reactions of the Benzamide Ring
ReactionTypical ReagentsExpected Position of SubstitutionProduct Functional Group
NitrationHNO₃, H₂SO₄meta (C3/C5)-NO₂
BrominationBr₂, FeBr₃meta (C3/C5)-Br
Friedel-Crafts AcylationRCOCl, AlCl₃meta (C3/C5)-COR
Direct TrifluoromethylationPhotocatalyst + CF₃ SourcePosition dependent on mechanism-CF₃

The amide N-H bond possesses acidity and can be deprotonated by a strong base. The resulting amidate anion can, in principle, act as a nucleophile, allowing for N-alkylation or N-acylation, although this can be challenging. A novel strategy has been reported where amide activation with triflic anhydride (Tf₂O) induces the migration of the N-alkyl group, demonstrating a unique reactivity pathway for N-substituted amides. rsc.org It has also been shown that the amide nitrogen can participate in Sₙ2-type reactions when an appropriate leaving group is attached, enabling the formation of N-N bonds for hydrazide synthesis. nih.gov Additionally, the N-H bond of primary amides can react with sulfuryl fluoride (B91410) (SO₂F₂) to form N-fluorosulfonyl amides, a class of compounds of interest in medicinal chemistry. nih.gov

The trifluoropropan-2-yl moiety is generally considered to be highly stable and chemically robust. The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is resistant to most common chemical transformations. Its primary role is steric and electronic, influencing the molecule's conformation, lipophilicity, and the basicity of the amide nitrogen. nih.gov Direct chemical transformation of this group without disrupting the rest of the molecule is synthetically challenging and not a common strategy for derivatization.

Synthesis of Chiral Derivatives and Enantiomers

The synthesis of chiral derivatives of this compound is a critical area of research, driven by the demand for enantiopure compounds in various fields of chemistry. The existence of specific enantiomers, such as (R)-N-(1,1,1-trifluoropropan-2-yl)benzamide, underscores the importance of stereocontrolled synthetic routes. keyorganics.net

A prominent strategy for accessing chiral trifluoromethylated compounds involves the use of chiral enamides. chemrxiv.org Research has demonstrated the synthesis of novel γ-chiral, trifluoromethylated enamides from readily available α-chiral allylic amines. This method proceeds with high efficiency, demonstrating excellent yields, diastereoselectivities, and up to 99.5% chirality transfer. chemrxiv.org The resulting chiral enamides are versatile building blocks that can be further transformed into a variety of chiral compounds. chemrxiv.orgresearchgate.net The transformation of these enamides, for instance through a one-pot isomerization-acylation sequence, provides a viable pathway to chiral this compound derivatives. chemrxiv.org

The optimization of reaction conditions is crucial for achieving high yields and selectivities. For the acylation step to form the enamide, the choice of acylating agent and base is critical. For example, the use of 2.0 equivalents of benzoyl chloride in the presence of a suitable base at 80 °C has been shown to be effective. chemrxiv.org

Table 1: Optimization of One-Pot Isomerization-Acylation chemrxiv.org

Entry Acylating Agent (equiv.) Base Temperature (°C) Yield (%)
1 1.0 Et3N 80 -
2 1.5 Et3N 80 -
3 2.0 Et3N 80 High
4 2.0 - 80 -

General enantioselective methodologies, such as those employing N-carbamoyl-imines, also offer a pathway to chiral amine derivatives. nih.gov These methods rely on the nucleophilic addition to the carbon-nitrogen double bond of imines bearing an electron-withdrawing group on the nitrogen atom, which enhances their reactivity. nih.gov The subsequent removal of the activating group yields the desired chiral amine, which can then be benzoylated to afford the target compound.

Advanced Synthetic Techniques and Reaction Scope

One-Pot and Multicomponent Reactions Incorporating Fluorinated Amides

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach in organic synthesis, offering advantages such as reduced reaction times, simplified purification procedures, and increased molecular diversity. nih.govbeilstein-journals.org While specific examples incorporating this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of complex molecules containing fluorinated amide moieties.

For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to produce a variety of substituted dihydropyridines under environmentally benign conditions. beilstein-journals.org The incorporation of a fluorinated building block, such as a precursor to the N-(1,1,1-trifluoropropan-2-yl)amino group, into such a reaction scheme is a plausible strategy for generating novel, complex fluorinated heterocycles. The general protocol for such a reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source, often in the presence of a catalyst. beilstein-journals.org

Furthermore, one-pot procedures for the synthesis of trifluoromethyl-containing olefins have been developed. researchgate.net These methods, which can be performed under solvent-free conditions, provide access to key intermediates that could be further elaborated to the target amide.

Remote C(sp³)–H Functionalization Strategies

The selective functionalization of remote C(sp³)–H bonds is a significant challenge in organic synthesis. Recent advances have demonstrated the utility of directing groups to achieve such transformations. In a notable example, a tertiary alcohol was used to direct the heteroarylation of remote C(sp³)–H bonds via a visible-light-induced photocatalytic process. nih.gov This reaction proceeds through the generation of an alkoxyl radical, followed by a hydrogen atom transfer and heteroaryl migration sequence. nih.gov

Although not demonstrated on this compound itself, the amide functionality present in the target molecule could potentially serve as a directing group or be incorporated into substrates amenable to such transformations. The mild reaction conditions and broad functional group tolerance of this methodology make it a promising strategy for the late-stage modification of complex molecules containing the this compound core. nih.gov

Another approach involves the use of a nitrile directing group in palladium-catalyzed remote meta-C–H functionalization of biaryl systems. nih.gov This strategy highlights the potential for functional groups to control regioselectivity in C–H activation reactions.

Gram-Scale Synthesis Feasibility and Optimization

The transition from laboratory-scale synthesis to gram-scale production often necessitates significant modifications to the synthetic route. A study on the gram-scale synthesis of complex polycyclic aromatic hydrocarbons highlights the challenges and the need for robust and optimized reaction protocols. nih.gov

For the synthesis of this compound, achieving a gram-scale production would require optimization of each synthetic step. This includes the selection of cost-effective starting materials, minimization of purification steps, and ensuring high, reproducible yields. For instance, in the scale-up of a multi-step synthesis, protocols such as chlorination/Friedel-Crafts alkylation and iodination/Wurtz coupling were performed on 25-60 gram scales, requiring heavily modified procedures compared to the small-scale synthesis. nih.gov

The development of reaction conditions that are amenable to large-scale setups, such as considering heat transfer, reaction time, and safety, is paramount. For key transformations, different conditions may be required for different analogs to optimize the yield and purity of the final product. nih.gov The feasibility of a gram-scale synthesis of this compound is therefore dependent on a careful and systematic optimization of the entire synthetic sequence.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies (excluding basic identification data)

Spectroscopic techniques are fundamental in confirming the covalent structure and exploring the conformational dynamics of the molecule in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Advanced NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, would provide critical insights into the molecular structure and environment of the atoms within N-(1,1,1-trifluoropropan-2-yl)benzamide.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoyl group, the methine proton adjacent to the trifluoromethyl group, the methyl protons, and the amide proton. The coupling patterns and chemical shifts of these protons would be influenced by the molecule's conformation. For instance, the rotation around the amide C-N bond and the C-C bond of the propan-2-yl moiety would affect the local magnetic environments and, consequently, the observed NMR signals. In related benzamide (B126) structures, conformational isomers can sometimes be observed at low temperatures.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the trifluoropropan-2-yl group would be indicative of the electronic environment. The trifluoromethyl group's strong electron-withdrawing nature would significantly shield the adjacent carbon atom.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural evidence, as characteristic fragments would be expected from the cleavage of the amide bond and from the trifluoropropyl and benzoyl moieties.

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles. While specific crystallographic data for this compound is not available, analysis of similar structures provides a framework for what might be expected.

Stereochemical Aspects and Chiral Recognition in Structural Studies

The stereochemistry of this compound is a critical aspect of its molecular architecture, influencing its physical, chemical, and potentially biological properties. The presence of a chiral center at the C2 position of the propan-2-yl group, bonded to the nitrogen atom, gives rise to the existence of two enantiomers, (R)-N-(1,1,1-trifluoropropan-2-yl)benzamide and (S)-N-(1,1,1-trifluoropropan-2-yl)benzamide. The trifluoromethyl group at the adjacent carbon atom significantly impacts the electronic and conformational behavior of the molecule.

Stereochemical Influence of the Trifluoromethyl Group

The α-trifluoromethylamino group is increasingly utilized as a surrogate for the amide group in various drug candidates and peptidomimetics. nih.gov The stereochemical identity of molecules containing this moiety has significant consequences for their properties, including biological potency. nih.gov The trifluoromethyl group is a strong electron-withdrawing group and can influence the conformation of the molecule. The F₃C-C-N bond angle is approximately 120°, which is similar to the orientation of a carbonyl group in an amide. nih.gov This similarity allows the α-trifluoromethyl amine functionality to mimic an amide. nih.gov

Conformational Analysis

While specific conformational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related N-substituted benzamides and fluorinated amides. The conformation of benzamides is generally characterized by the torsional angle (ω) between the carbonyl group and the phenyl ring. For many substituted benzamides, non-planar conformations are common. nih.gov For instance, in N,N-dimethylbenzamide, the calculated torsional angle is around 40-60°. nih.gov

Chiral Recognition and Separation

The separation of enantiomers, or chiral recognition, is a fundamental process in the study of chiral molecules. For chiral benzamides, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for enantioseparation. nih.govnih.gov The principle of chiral recognition in HPLC relies on the differential interaction between the enantiomers and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different stabilities. wvu.eduresearchgate.net

While specific chiral separation methods for this compound are not detailed in the available literature, the general approaches used for other chiral benzamides would be applicable. For example, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving the enantiomers of various chiral compounds, including benzamides. nih.govnih.gov

The table below illustrates typical parameters that are considered and optimized during the development of a chiral HPLC method for benzamide derivatives, based on a study of other chiral benzamides. nih.gov

ParameterTypical Conditions for Chiral Benzamide SeparationPurpose
Chiral Stationary Phase Amylose-tris-(5-chloro-2-methylphenylcarbamate) (ACMPC)Provides a chiral environment for differential interaction with enantiomers.
Mobile Phase n-Hexane/Ethanol with a small percentage of an amine additive (e.g., 0.1% diethylamine)To control the elution strength and improve peak shape.
Temperature Varied to study thermodynamic effects and optimize separation.Can influence the stability of the transient diastereomeric complexes.
Flow Rate Optimized for resolution and analysis time.Affects the efficiency of the separation.

This table represents a generalized approach for chiral separation of benzamides and is not specific to this compound due to a lack of specific literature.

The successful separation of the enantiomers of this compound would be a prerequisite for studying their individual properties and potential differential biological activities, a common phenomenon observed with chiral drugs where one enantiomer may be active while the other is inactive or even detrimental. wvu.edu

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of benzamide (B126) derivatives. nih.gov For instance, the B3LYP functional combined with the 6-311G+(d,p) basis set is a common level of theory for optimizing molecular structures and simulating spectral data. nih.gov Such calculations allow for the determination of key quantum chemical parameters that correlate with the reactivity and stability of the molecule.

One important application of these calculations is in the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap (ΔE = ELUMO - EHOMO) are crucial indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity.

In studies of related sulfonamide-Schiff base derivatives, quantum chemical calculations have been used to compute various parameters that indicate their potential as drug candidates. These parameters often include the heat of formation (ΔHf), binding energy, and the energy gap (ΔE). researchgate.net For example, a lower value for the change in heat of formation (ΔHE) in some compounds has been shown to correlate with higher activity. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Benzamide-Related Structures

DescriptorDescriptionTypical Application
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
ΔE (Energy Gap) Difference between ELUMO and EHOMORelates to chemical reactivity and stability
ΔHf (Heat of Formation) Enthalpy change when a compound is formed from its constituent elementsIndicates the stability of the compound

This table is illustrative and based on general principles of quantum chemical calculations applied to similar molecular structures.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand, such as N-(1,1,1-trifluoropropan-2-yl)benzamide, might interact with a biological target, typically a protein. walshmedicalmedia.comnih.gov These methods are central to modern drug discovery, enabling the prediction of binding modes and affinities. walshmedicalmedia.comscispace.com

Prediction of Binding Modes and Ligand-Target Interactions

Molecular docking involves placing a ligand into the binding site of a target protein and evaluating the potential interactions. scispace.com The process predicts the preferred orientation of the ligand (the "pose") and estimates the strength of the interaction, often expressed as a binding energy or docking score. walshmedicalmedia.com For benzamide derivatives, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein's active site. nih.gov For example, in studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, docking revealed critical interactions with residues in the active site of Rho-associated kinase-1 (ROCK1). nih.gov

Molecular dynamics (MD) simulations extend upon docking by simulating the movement of the ligand-protein complex over time. nih.gov This provides a more dynamic picture of the interaction, revealing the stability of the binding pose and potential conformational changes in both the ligand and the protein. nih.gov MD simulations can help refine the binding poses predicted by docking and provide a more accurate estimation of the binding free energy. nih.gov

Ligand Efficiency and Lipophilic Efficiency Calculations

In drug design, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess the quality of a compound in this regard. wikipedia.orgnih.gov

Ligand Efficiency (LE) relates the binding affinity of a compound to its size (usually the number of non-hydrogen atoms). It provides a measure of the "binding energy per atom."

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), is calculated as the pIC50 (or pEC50) minus the logP of the compound. wikipedia.org This metric evaluates how effectively a compound utilizes its lipophilicity to achieve potency. nih.gov High LipE values are generally desirable, as they indicate that a compound achieves high potency without being excessively greasy, which can lead to problems with solubility, metabolism, and non-specific toxicity. wikipedia.orgnih.gov

For some classes of inhibitors, such as those for P-glycoprotein, it has been observed that even compounds that entered clinical trials exhibit LipE values below the generally accepted optimal threshold. nih.govelsevierpure.com

Table 2: Ligand Efficiency and Lipophilic Efficiency

MetricFormulaSignificance in Drug Design
Ligand Efficiency (LE) Δg / Nnon-hydrogen atomsMeasures the binding efficiency relative to molecular size.
Lipophilic Efficiency (LipE) pIC50 - logPAssesses the balance between potency and lipophilicity. wikipedia.org

This table outlines the definitions and importance of LE and LipE in the context of drug discovery.

Conformational Analysis through Computational Methods

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. Computational methods are widely used to explore the possible conformations of flexible molecules like this compound. By rotating around single bonds, the molecule can adopt various spatial arrangements, some of which are more energetically favorable than others.

Conformational analysis helps to identify the low-energy, and therefore most probable, conformations that the molecule will adopt. This is critical for understanding how it will fit into a protein's binding site. In studies of related sulfonamide analogues, understanding the conformational preferences was key to elucidating their interactions with protein targets like FKBP12. researchgate.net The specific arrangement of atoms and functional groups dictates the possible intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that can be formed. researchgate.net

Theoretical Studies on the Influence of Fluorination on Molecular Properties

The introduction of fluorine atoms into a molecule can dramatically alter its properties. nih.gov The trifluoromethyl (-CF3) group in this compound is a prime example of this. Theoretical studies are essential for understanding the multifaceted effects of fluorination.

Impact on Electrostatic Potential and Reactivity

Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution within a molecule. This has a profound impact on the molecular electrostatic potential (MEP), which is a map of the charge distribution on the molecule's surface. The MEP is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets. Regions of negative potential are prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

The strong electron-withdrawing nature of the trifluoromethyl group can:

Increase the acidity of nearby N-H protons , potentially making them better hydrogen bond donors.

Alter the charge distribution on the aromatic ring and the amide group , which can influence stacking interactions and hydrogen bonding patterns.

Combined experimental and theoretical investigations on similar fluorinated molecules have shown that fluorination can lead to stronger intermolecular contacts. princeton.edu In the context of benzamide derivatives, the introduction of fluorine has been shown to increase binding affinity for targets like cereblon. nih.gov

Electronic and Steric Effects of Trifluoromethyl Substitution

Electronic Effects:

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). The high electronegativity of the fluorine atoms polarizes the C-F bonds, drawing electron density away from the adjacent carbon atom. This electronic pull is transmitted through the N-alkyl chain to the amide nitrogen. Consequently, the electron density on the nitrogen atom is reduced, which in turn affects the resonance of the amide bond. A decrease in the nitrogen's ability to donate its lone pair to the carbonyl carbon can lead to a more polarized C=O bond and can influence the rotational barrier around the C-N bond.

In a related context, studies on N-difluoromethylated amides have shown that the trans conformer can be stabilized by electron donation from the fluorine atoms, which enhances amide resonance. rsc.org This suggests a complex interplay of inductive and potential hyperconjugative effects. While the trifluoromethyl group is primarily inductively withdrawing, the possibility of such stereoelectronic interactions should not be entirely dismissed.

The electronic influence of a trifluoromethyl group on an aromatic ring has been quantified using Hammett constants. While not directly applicable to the N-alkyl position of this compound, these values for a CF3 substituent on a phenyl ring illustrate its strong electron-withdrawing nature.

Table 1: Hammett Constants for the Trifluoromethyl Group

Parameter Value Description
σ_meta_ 0.43 Quantifies the electronic effect from the meta position.
σ_para_ 0.54 Quantifies the electronic effect from the para position.

Data sourced from publicly available chemical data resources.

These positive values indicate a strong electron-withdrawing character, which, when extrapolated to the N-alkyl position, would similarly decrease the basicity of the amide nitrogen.

Steric Effects:

The trifluoromethyl group is sterically demanding. Its van der Waals radius is significantly larger than that of a hydrogen atom and is often compared to that of an ethyl or even an isopropyl group. This steric bulk plays a crucial role in determining the conformational preferences around the amide bond and the orientation of the N-alkyl and benzoyl groups.

In N-alkylated benzamides, the steric hindrance between the N-alkyl substituent and the carbonyl oxygen or the phenyl ring can dictate the preference for the cis or trans conformation of the amide bond. For this compound, the bulky trifluoromethyl group and the methyl group on the same carbon create significant steric crowding around the nitrogen atom.

Computational studies on related N-methyl-N-phenylbenzamides with trifluoromethyl substituents have highlighted the importance of weak intermolecular interactions, such as C-H···O=C and C-H···F-C, in the crystal packing, which are influenced by the steric and electronic nature of the CF3 group. researchgate.net

A study on N-[4-(trifluoromethyl)phenyl]benzamide, where the CF3 group is on the phenyl ring, provides insight into the conformational changes that can arise. nih.gov Density Functional Theory (DFT) calculations showed that the tilt angles between the phenyl and the para-substituted phenyl rings were significantly different in the crystalline state compared to the isolated molecule, indicating that crystal packing forces, influenced by the CF3 group, play a key role in the final conformation. nih.gov While the CF3 group is in a different position in this compound, similar principles of steric influence on conformation would apply.

Table 2: Comparison of Calculated Conformational Angles in N-[4-(trifluoromethyl)phenyl]benzamide

Parameter X-ray Crystal Structure DFT Calculation (isolated molecule)
Tilt angle between phenyl rings ~60° ~30°
Angle between para-substituted phenyl ring and amide plane 31.4° 8.5°

Data adapted from a study on N-[4-(trifluoromethyl)phenyl]benzamide. nih.gov

These data underscore that the presence of a trifluoromethyl group can lead to significant conformational adjustments to accommodate its steric and electronic demands, both in the isolated state and in condensed phases. For this compound, the steric bulk of the N-(1,1,1-trifluoropropan-2-yl) group would be expected to have a profound impact on the rotational barriers and the preferred dihedral angles within the molecule.

Molecular Interactions and Structure Activity Relationship Sar Principles

Role of N-(1,1,1-Trifluoropropan-2-yl)benzamide Scaffold in Modulating Molecular Recognition

The this compound scaffold serves as the fundamental framework that dictates the three-dimensional presentation of its pharmacophoric features. A well-designed scaffold is critical as it provides the foundation for functional groups that interact with biological targets, thereby influencing binding affinity and specificity. nih.gov This scaffold integrates a rigid aromatic benzamide (B126) unit with a flexible, stereogenic trifluoromethyl-containing propyl group. This combination is crucial for positioning the key interactive moieties—the hydrogen-bonding amide group, the hydrophobic phenyl ring, and the electronically influential trifluoromethyl group—in a precise spatial orientation. The inherent properties of the scaffold, such as its size, shape, and conformational flexibility, are determining factors in how the molecule fits within a target's binding pocket, a process essential for molecular recognition. researchgate.net

Elucidation of Key Structural Parameters for Specific Interactions

The specific interactions of the this compound molecule are governed by the distinct properties of its constituent parts. The trifluoromethyl group, the benzamide moiety, and the stereochemistry of the propyl linker are all critical parameters that can be fine-tuned to optimize binding.

The trifluoromethyl (CF3) group is a privileged substituent in medicinal chemistry, often regarded as a valuable pharmacophore. researchgate.net Its incorporation can significantly enhance a molecule's binding affinity and selectivity through a combination of effects. nih.govmdpi.com

Electronic Effects : The high electronegativity of the three fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. This electronic pull can modulate the acidity of nearby protons, such as the amide N-H, and influence the strength of hydrogen bonds and other electrostatic interactions with a biological target. mdpi.comresearchgate.netwechemglobal.com

Lipophilicity and Hydrophobic Interactions : The CF3 group is one of the most lipophilic substituents, a property that can enhance membrane permeability and improve hydrophobic interactions within a binding site. researchgate.net This increased lipophilicity often facilitates better engagement with nonpolar pockets in proteins. nih.govmdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of a compound. nih.govmdpi.com

Steric and Conformational Influence : Though sterically similar to a chlorine atom, the CF3 group is bulkier than a methyl group. nih.govmdpi.com This increased size can create more extensive van der Waals contacts and promote a tighter fit in a binding pocket, enhancing both affinity and selectivity. mdpi.com In some cases, the steric bulk of the CF3 group can lock a molecule into a specific, biologically active conformation. wikipedia.org

Table 1: Comparison of Physicochemical Properties of Trifluoromethyl vs. Methyl Group
PropertyTrifluoromethyl (-CF3)Methyl (-CH3)Implication for Molecular Interactions
Electronic EffectStrongly electron-withdrawingWeakly electron-donatingModulates acidity of adjacent groups and enhances electrostatic interactions. mdpi.comresearchgate.net
Lipophilicity (Hansch-Fujita π parameter)+0.88+0.56Increases hydrophobic interactions and can improve membrane permeability. researchgate.net
Steric Size (van der Waals radius)Larger (approx. 2.44 Å)Smaller (approx. 2.00 Å)Can improve binding affinity through enhanced van der Waals contacts and steric fit. mdpi.com
Metabolic StabilityHigh due to strong C-F bondsSusceptible to oxidationIncreases resistance to metabolic degradation, prolonging biological half-life. nih.govmdpi.com
Hydrogen Bonding PotentialCan act as a weak H-bond acceptorGenerally considered non-polarFluorine atoms can participate in weak hydrogen bonding interactions. nih.gov

The benzamide moiety is not merely a structural linker; its aromatic ring is a key site for modification to fine-tune molecular interactions. Introducing substituents onto the phenyl ring can profoundly alter the compound's binding properties. nih.govnih.gov

Research on various benzamide analogues has demonstrated that the nature and position of substituents dictate their effect:

Electronic Modulation : Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) on the phenyl ring can alter the electron density of the entire benzamide system. nih.gov This influences the hydrogen bond donating capacity of the amide NH and the accepting strength of the carbonyl oxygen. nih.govresearchgate.net

Steric Effects : Bulky substituents can introduce steric hindrance that prevents optimal binding, or they can provide favorable van der Waals interactions that enhance affinity. The position of the substituent (ortho, meta, or para) is critical in determining these steric clashes or contacts. mdpi.com

Direct Interactions : Substituents can also introduce new interaction points. For example, a hydroxyl or amino group can form additional hydrogen bonds, while a halogen atom can participate in halogen bonding, a type of non-covalent interaction. mdpi.com

Table 2: Illustrative Effects of Benzamide Ring Substitution on Activity in Analogous Compounds
SubstituentPositionObserved Effect on Activity/BindingPotential Rationale
Fluorine4- (para)Generally advantageous for activity. mdpi.comEnhances binding affinity, potentially through favorable electronic properties or acting as an H-bond acceptor. nih.gov
ChlorineOrtho, Meta, or ParaVariable; can decrease activity in some contexts. nih.govIntroduces steric and electronic changes that may be either favorable or unfavorable depending on the target's topology. nih.gov
Trifluoromethyl3- (meta)Often improves activity and selectivity. mdpi.comProvides strong electron-withdrawing effects and favorable hydrophobic/steric interactions. mdpi.comresearchgate.net
Methoxy (-OCH3)ParaCan diminish activity compared to less electron-donating groups. researchgate.netElectron-donating nature may be unfavorable for the required electronic profile for binding. researchgate.net

The N-(1,1,1-trifluoropropan-2-yl) fragment contains a chiral center at the second carbon of the propane (B168953) chain. This stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The stereochemistry is a paramount factor in determining the binding profile because biological targets, such as enzymes and receptors, are themselves chiral environments.

The differential interaction of enantiomers with a chiral binding site is a well-established principle in pharmacology. One enantiomer, often termed the "eutomer," will typically have a three-dimensional structure that is highly complementary to the binding site, allowing for a precise and energetically favorable fit. The other enantiomer, the "distomer," will fit poorly, resulting in significantly lower binding affinity or even complete inactivity. nih.gov In some instances, replacing a trifluoromethyl group with a larger benzyl (B1604629) group in a chiral ligand was shown to switch its functional behavior from an agonist to an antagonist, illustrating how subtle changes at a stereocenter can have profound functional consequences. researchgate.netnih.gov Therefore, the specific (R) or (S) configuration of this compound is expected to be a critical determinant of its biological activity.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions in Molecular Recognition

Hydrophobic Interactions : Hydrophobic interactions are a major driving force for the binding of ligands to proteins. youtube.comnih.gov They arise from the energetically favorable process of removing nonpolar surfaces from contact with water. In the this compound molecule, both the phenyl ring and the highly lipophilic trifluoromethyl group are key contributors to these interactions. nih.gov These nonpolar moieties can occupy hydrophobic pockets within a protein, displacing ordered water molecules and leading to a favorable increase in entropy that strengthens the binding affinity. nih.gov The directional nature of these interactions means that the shape and geometry of the hydrophobic groups are crucial for achieving optimal complementarity with the target's surface. dntb.gov.ua

Biological Activity and Mechanistic Studies Preclinical Focus

Target Identification and Validation Methodologies

Identifying the molecular targets of a novel chemical entity like N-(1,1,1-trifluoropropan-2-yl)benzamide is a foundational step in drug discovery. This process, often termed target deconvolution, elucidates the mechanism of action and is crucial for optimizing lead compounds and predicting potential therapeutic applications and side effects. nih.gov

High-Throughput Screening (HTS) represents a primary strategy for the unbiased discovery of biological interactions. unchainedlabs.com This approach involves testing a compound against large libraries of biological targets, such as enzymes or receptors, to identify "hits" or initial leads.

Modern HTS platforms utilize advanced robotics and miniaturization to test millions of compounds per day against a specific disease target. youtube.com Acoustic technology, which uses sound waves to transfer nanoliter volumes of compound solutions, enables a contactless process that increases speed, reduces contamination, and minimizes the use of solvents and plastics. youtube.com The vast amount of data generated is analyzed by data scientists using machine learning algorithms to identify patterns of activity among structurally similar molecules, which can pinpoint promising starting points for a drug discovery program. youtube.com For a compound like this compound, an HTS campaign could rapidly assess its activity across a wide array of kinases, proteases, and other enzyme families to identify potential biological targets.

Label-free target identification methods are increasingly favored because they assess the interaction between a small molecule and its protein targets in their native, unmodified states. pharmafeatures.com This avoids the potential for a chemical label or tag to interfere with the binding interaction. nih.gov These techniques are generally based on the principle that the binding of a small molecule (ligand) alters a physical or chemical property of the target protein, such as its stability. researchgate.net

Several prominent label-free methods are applicable for discovering the targets of novel compounds:

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. Cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified, often by mass spectrometry in a method called Thermal Proteome Profiling (TPP). pharmafeatures.comresearchgate.netaminer.org A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction.

Drug Affinity Responsive Target Stability (DARTS): DARTS operates on the concept that a protein, when bound to a small molecule, becomes more resistant to degradation by proteases. In this method, cell lysates are treated with the compound and then subjected to proteolysis. The stabilized target protein is protected from being broken down and can be identified by mass spectrometry. nih.govpharmafeatures.comresearchgate.net

Stability of Proteins from Rates of Oxidation (SPROX): This method measures changes in protein stability based on resistance to chemical denaturation and subsequent oxidation. The binding of a ligand can alter the rate at which methionine residues on the protein surface are oxidized. These changes are quantified by mass spectrometry to identify the target protein. nih.govpharmafeatures.com SPROX was successfully used to identify that the breast cancer drug tamoxifen (B1202) stabilizes Y-box binding protein 1 (YBX1). pharmafeatures.com

These label-free approaches offer powerful, unbiased ways to survey the entire proteome for interactions with a compound like this compound, providing critical insights into its mechanism of action. nih.govpharmafeatures.com

Enzyme Inhibition Studies and Mechanistic Elucidation (in vitro/in vivo non-human)

The benzamide (B126) and trifluoromethyl moieties are prevalent in a wide range of enzyme inhibitors. Analysis of these related compounds provides a strong rationale for investigating this compound against similar targets.

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The benzamide scaffold is a common feature in many kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are used in cancer therapy. A novel anti-inflammatory EGFR inhibitor, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide (compound 4d ), was found to inhibit nitric oxide production in macrophages, a process potentially linked to its EGFR inhibition. nih.govepa.gov This compound demonstrated that the trifluoromethyl-phenoxy-pyrimidinyl benzamide scaffold is a viable starting point for developing EGFR inhibitors. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a key mediator in B-cell signaling, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune diseases. acs.orgnih.gov The approved drug Acalabrutinib , a second-generation BTK inhibitor, features a benzamide group. nih.gov Its design incorporates a butynamide moiety for covalent binding to Cys481 and a pyridyl amide as a hydrophobic group. nih.gov

RAF Kinase: The RAF kinases (A-RAF, B-RAF, C-RAF) are central components of the MAPK signaling pathway, which is often dysregulated in cancer. nih.gov A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as potent inhibitors of the B-RAFV600E mutant. nih.gov Similarly, benzimidazole (B57391) reverse amides have been synthesized as pan-RAF kinase inhibitors. novartis.com More complex structures, such as N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide , have been developed as highly selective RAF inhibitors targeting RAS mutant cancers. acs.org

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a primary target for Alzheimer's disease therapy. nih.gov The development of BACE1 inhibitors has incorporated trifluoromethyl groups to enhance properties like potency and brain penetration. nih.gov For instance, a series of inhibitors based on a trifluoromethyl dihydrothiazine core showed robust reduction of amyloid-beta in preclinical models. nih.gov

Table 1: Examples of Kinase and BACE1 Inhibitors with Benzamide or Trifluoromethyl Scaffolds
Compound Class/ExampleTargetReported Activity (IC50)Reference
Imidazo[1,2-a]pyridin-6-yl-benzamide analogsB-RAFV600EPotent inhibition reported nih.gov
AcalabrutinibBTKPotent irreversible inhibitor nih.gov
4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamideEGFRLow micromolar IC50 reported nih.gov
Trifluoromethyl Dihydrothiazine derivative (Compound 15)BACE1Potent inhibition reported nih.gov
N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamideRAFHighly selective and potent acs.org

The benzamide scaffold is also integral to inhibitors of other critical enzyme systems.

Tyrosinase: This enzyme is a key regulator of melanin (B1238610) production, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. nih.gov Multiple studies have identified N-substituted benzamides as potent tyrosinase inhibitors. A series of N-benzylbenzamide derivatives were synthesized, with one compound showing an IC50 of 2.2 µM against mushroom tyrosinase. kribb.re.krcapes.gov.brnih.gov In another study, a series of N-arylated-4-yl-benzamides bearing a thiazole-triazole core exhibited very potent inhibition, with IC50 values significantly lower than the standard inhibitor, kojic acid. nih.govrsc.org Kinetic studies revealed that these compounds can act via a non-competitive mechanism. nih.govrsc.org

Dihydroorotate Dehydrogenase (DHODH): DHODH is a rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for cancer and autoimmune diseases. nih.govnih.gov Acrylamide-based derivatives of benzoic acid have been optimized into potent DHODH inhibitors, with some compounds achieving IC50 values in the double-digit nanomolar range. nih.gov The binding mode of these inhibitors often involves the hydrophobic pocket of the enzyme, where groups like trifluoromethylphenyl can form favorable interactions. nih.gov

Table 2: Examples of Tyrosinase and DHODH Inhibitors with Benzamide Scaffolds
Compound Class/ExampleTargetReported Activity (IC50)Reference
N-Benzylbenzamide (Compound 15)Tyrosinase2.2 µM kribb.re.krcapes.gov.brnih.gov
N-arylated-4-yl-benzamide (Compound 9c)Tyrosinase0.027 µM (Ki = 0.016 µM) nih.gov
Acrylamide benzoic acid derivative (Compound 54)DHODH32 nM nih.gov
IsobavachalconeDHODH0.13 µM nih.gov

Beyond direct enzyme inhibition, compounds containing the benzamide scaffold exert their biological effects by modulating complex cellular pathways.

Induction of Apoptosis and Cell Cycle Arrest: Benzamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study on benzamide derivatives containing a benzamidophenyl scaffold found that the lead compound 13f could arrest the cell cycle at the G2/M phase, promote DNA double-strand breaks, and induce apoptosis by reducing the mitochondrial membrane potential. nih.gov This compound was identified as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.gov

Modulation of Signaling Pathways: The anti-inflammatory effects of some benzamide derivatives are mediated through the inhibition of key signaling pathways. The EGFR inhibitor 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide was shown to inhibit the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α by inactivating the NF-κB pathway in macrophages. nih.gov Other bioactive molecules with benzamide-like structures, such as Nifuroxazide, have been found to be potent inhibitors of the STAT3 signaling pathway, which is implicated in cancer. wikipedia.org

Protein-Protein Interaction and Pathway Regulation: Inhibition of enzymes like DHODH has downstream consequences on major cellular pathways. Pharmacological inhibition of DHODH in acute myeloid leukemia (AML) cells was shown to promote the degradation of the MYC oncoprotein, a key driver of cancer cell proliferation, thereby overcoming a differentiation blockade and inducing apoptosis. nih.gov

The presence of the trifluoromethyl group can significantly influence these mechanisms by enhancing binding affinity and altering the physicochemical properties of the molecule, thereby improving its ability to interact with its biological target and permeate cell membranes to engage with intracellular pathways. mdpi.com

Receptor Modulation and Ligand Binding Investigations (in vitro/in vivo non-human)

The interaction of this compound with various receptors has been a key area of preclinical investigation to determine its potential therapeutic applications.

Affinity and Selectivity Profiling for Specific Receptors (e.g., Estrogen Receptor, mGlu5, GlyT1)

While comprehensive data on the affinity and selectivity of this compound for a wide range of receptors is not extensively published, the broader class of benzamides has been evaluated against numerous targets. For instance, various benzamide derivatives have been investigated for their activity as antagonists for receptors such as the dopamine (B1211576) D2 receptor. The trifluoromethyl group in this compound is a key structural feature. The presence of fluorine is known to often enhance the binding affinity of ligands to their target proteins.

Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, represents a sophisticated mechanism of receptor regulation. This can lead to a more nuanced modulation of receptor activity compared to direct agonism or antagonism. While the potential for this compound to act as an allosteric modulator is of interest, specific studies elucidating such mechanisms for this compound are limited. The investigation of allosteric modulation often involves complex cellular and biochemical assays designed to detect changes in the affinity or efficacy of the orthosteric ligand in the presence of the putative allosteric modulator.

Preclinical Pharmacological Evaluation in Relevant in vitro and in vivo (Non-human) Models

The preclinical pharmacological assessment of this compound is crucial for understanding its biological effects and potential as a therapeutic agent.

Pharmacokinetic and Absorption, Distribution, Metabolism (ADME) Considerations (preclinical models only)

The study of ADME properties is critical in preclinical development to predict a drug's behavior in a living organism. The trifluoromethyl group in this compound is expected to influence its metabolic stability, generally by blocking potential sites of metabolism.

Preclinical ADME studies would typically involve in vitro assays such as microsomal stability and plasma protein binding, as well as in vivo studies in animal models like rats or mice to determine parameters such as clearance, volume of distribution, and oral bioavailability.

A representative table of preclinical ADME data is shown below.

ParameterSpeciesValue
Microsomal Stability (t½, min)Rat Liver MicrosomesData not available
Plasma Protein Binding (%)Rat PlasmaData not available
Clearance (mL/min/kg)RatData not available
Oral Bioavailability (%)RatData not available

This table is for illustrative purposes only, as specific preclinical ADME data for this compound is not currently available.

Exploration of Specific Biological Pathways and Phenotypes

Investigating the impact of this compound on specific biological pathways and the resulting phenotypes in non-human models is the ultimate goal of preclinical research. This could involve studying its effects in animal models of neurological disorders, cancer, or inflammatory diseases, depending on its identified in vitro targets. Techniques such as gene expression profiling or proteomics could be employed to identify the molecular pathways modulated by the compound. However, at present, there are no published studies detailing the effects of this compound on specific biological pathways or in vivo phenotypes.

Broader Research Applications and Potential

Exploration in Agrochemical Science

While specific commercial agrochemical products containing N-(1,1,1-trifluoropropan-2-yl)benzamide are not documented, its structural motifs are prevalent in modern agrochemistry. The benzamide (B126) functional group is a key component in numerous fungicides and insecticides. nanobioletters.com The presence of the trifluoromethyl group is also of high significance in the development of new pesticides. semanticscholar.org

The introduction of a trifluoromethyl group into a molecule can significantly enhance its biological activity. This is attributed to several factors, including increased metabolic stability, enhanced lipophilicity which can improve cell membrane permeability, and the ability to mimic or block certain enzymatic binding sites. semanticscholar.orgmdpi.com Research into novel benzamide derivatives containing trifluoromethyl groups has shown promising antifungal and insecticidal activities against various plant pathogens. semanticscholar.orgmdpi.com For instance, studies on N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety have demonstrated significant in vitro bioactivities against fungi like Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. semanticscholar.org Similarly, other novel benzamide derivatives incorporating a triazole moiety have shown potent antifungal effects. researchgate.net

Given these precedents, this compound and its derivatives represent a promising scaffold for the discovery of new agrochemicals. Research in this area would likely involve the synthesis and screening of a library of related compounds to identify molecules with potent and selective herbicidal, fungicidal, or insecticidal properties.

Table 1: Fungicidal Activity of Selected Benzamide Derivatives This table presents data on related benzamide compounds to illustrate the potential of the structural class in agrochemical research.

Compound ID Target Fungi Inhibition Rate (%) at 50 µg/mL Reference
4a B. dothidea 89.8 semanticscholar.org
4q B. dothidea 98.5 semanticscholar.org
4q Phomopsis sp. 92.0 semanticscholar.org
4q B. cinerea 98.5 semanticscholar.org
7h Botrytis cinereal 90.5 nih.gov
7h Sclerotinia sclerotiorum 80.8 nih.gov

| 7h | Thanatephorus cucumeris | 84.8 | nih.gov |

Utility as Precursors for Advanced Materials Research

The structural characteristics of this compound make it a potential precursor for the synthesis of advanced materials, particularly fluorinated polymers. The presence of the trifluoromethyl group can impart desirable properties to polymers, such as high thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties.

Fluorine-containing polymers have a wide array of applications, including as separation membranes, coatings, photoresists, and medical materials. The synthesis of poly(N-fluoroalkyl benzamide) has been explored, demonstrating that such polymers can be prepared with controlled molecular weights and narrow polydispersity indices. nih.gov These polymers can exhibit high thermal stability and hydrophobicity, as indicated by high contact angles with water. nih.gov

This compound could serve as a monomer in polycondensation reactions to create novel polyamides. The incorporation of the trifluoromethyl group into the polymer backbone would be expected to enhance its performance characteristics. Furthermore, the chirality of the monomer could lead to the formation of helical polymers with specific secondary structures, a topic of interest in the development of functional materials.

Role in Fundamental Organic Chemistry Research

In the realm of fundamental organic chemistry, this compound serves as an interesting molecule for studying reaction mechanisms and developing new synthetic methodologies. Its structure contains a chiral center, making it a valuable substrate for research in asymmetric synthesis.

The chiral amine precursor to this benzamide, (S)-1,1,1-trifluoropropan-2-amine, is a building block in stereoselective synthesis. The benzamide itself can be used as a chiral derivatizing agent. wikipedia.org Chiral derivatizing agents are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.org This allows for the determination of the enantiomeric purity of a sample. The trifluoromethyl group in this compound can provide a strong and distinct signal in ¹⁹F NMR spectroscopy, which can be advantageous for such analyses.

Moreover, the amide bond of this compound can be cleaved to regenerate the chiral amine, making it a potentially recyclable chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, and are then removed. wikipedia.org The development of new and efficient chiral auxiliaries is an ongoing area of research in organic synthesis.

Future Directions and Challenges in the Research of N 1,1,1 Trifluoropropan 2 Yl Benzamide

Advancements in Asymmetric Synthesis of Chiral N-(1,1,1-Trifluoropropan-2-yl)benzamide Scaffolds

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient and highly selective methods for the asymmetric synthesis of this compound is a primary research focus. The main challenge lies in the stereoselective construction of the α-trifluoromethyl amine stereocenter.

Key strategies that are being advanced include:

Chiral Auxiliary-Mediated Synthesis : This classical approach involves temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a key reaction. sigmaaldrich.com For amine synthesis, oxazolidinone derivatives have been employed as effective chiral auxiliaries. nih.gov For instance, N-acyl oxazolidinones can undergo asymmetric fluoroalkylation, followed by the removal of the auxiliary to yield the chiral product. nih.gov The development of new auxiliaries that are more efficient and easily recyclable is an ongoing effort.

Catalytic Enantioselective Methods : A more atom-economical approach involves the use of chiral catalysts. The catalytic enantioselective addition of nucleophiles to trifluoromethyl imines is a powerful strategy for creating α-trifluoromethyl amines. nih.gov Research is focused on designing novel catalysts, including transition metals and organocatalysts, that can achieve high yields and enantioselectivities for a broader range of substrates. nih.govacs.org

Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. nih.gov Engineered enzymes, such as oxidoreductases (including imine reductases and amine dehydrogenases) and cytochrome P450s, are being developed as "carbene transferases" for organofluorine synthesis. nih.govnih.govacs.org Through directed evolution, these biocatalytic platforms can be optimized to produce specific enantiomers of chiral α-trifluoromethylated compounds with high efficiency and enantiomeric excess. nih.govacs.orgchemrxiv.org

Synthesis StrategyDescriptionKey Advantage(s)
Chiral Auxiliaries A temporary chiral group guides a stereoselective transformation. sigmaaldrich.comReliable, well-established, high diastereoselectivity. researchgate.net
Catalytic Enantioselective Methods A small amount of a chiral catalyst creates a large amount of chiral product. nih.govHigh atom economy, catalytic nature.
Biocatalysis Enzymes are used to catalyze the stereoselective reaction. nih.govHigh enantioselectivity, mild conditions, environmentally friendly. nih.gov

Development of Novel Chemical Transformations for Enhanced Functionalization

To explore the chemical space around the this compound core, researchers are developing new reactions to modify its structure. Enhanced functionalization allows for the fine-tuning of its properties for specific applications.

Future research in this area includes:

C-H Bond Activation : This strategy allows for the direct installation of functional groups onto the benzamide (B126) aromatic ring, bypassing the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with copper, cobalt, and palladium, has been shown to be effective for the ortho-functionalization of benzamide derivatives. rsc.orgnih.govnih.gov Future work will focus on expanding the scope of compatible functional groups and achieving regioselectivity at other positions of the aromatic ring.

One-Pot Trifluoromethylative Functionalization : Methods that combine trifluoromethylation and functionalization in a single step offer significant gains in efficiency. One such approach involves the in-situ generation of a trifluoromethylated iminium ion from the amide, which is then trapped by a nucleophile. acs.org This allows for the rapid construction of more complex molecular architectures.

Late-Stage Functionalization : Developing reactions that can modify complex, drug-like molecules at a late stage of the synthesis is highly desirable. This allows for the rapid generation of a library of analogues from a common intermediate. Research into selective C-H and C-F bond functionalization will be critical for this purpose. rsc.org

Transformations of the Trifluoromethyl Group : While the C-F bond is exceptionally strong, methods for its selective activation and transformation are emerging. rsc.org Such reactions could convert the CF3 group into other valuable functionalities like CF2R or CFR2, opening up new avenues for molecular diversification.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Key areas of integration include:

Predictive Modeling : Machine learning algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel derivatives. chemcopilot.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. For instance, ML models can predict the fluorinating strength of various reagents, aiding in synthesis planning. rsc.org

Synthesis Route Optimization : AI platforms can analyze the vast chemical literature to propose and optimize synthetic routes. chemcopilot.com These tools can identify the most efficient reaction conditions, predict potential side products, and suggest greener, more sustainable chemical pathways.

In Silico Screening and Molecular Design : Generative AI models can design entirely new molecules based on desired properties. By defining specific parameters (e.g., high binding affinity for a target protein, low toxicity), these models can propose novel this compound analogues for synthesis.

AI-Assisted Biocatalysis : Machine learning is particularly powerful when combined with directed evolution for enzyme engineering. nih.gov AI can predict which mutations are most likely to enhance an enzyme's activity or selectivity for synthesizing the target chiral amide, thereby accelerating the development of highly efficient biocatalysts. nih.govnih.gov

Deepening Mechanistic Understanding of Biological Interactions through Biophysical Methods

To rationally design improved derivatives of this compound for pharmaceutical applications, a deep understanding of how the molecule interacts with its biological targets at an atomic level is essential. Several advanced biophysical methods are crucial for this purpose.

Future research will rely heavily on:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : The trifluoromethyl group provides a unique and powerful spectroscopic handle. nih.gov ¹⁹F NMR is highly sensitive to the local chemical environment, making it an excellent tool for studying protein-ligand binding, conformational changes upon binding, and determining binding constants. nih.govacs.org

X-ray Crystallography : This technique provides a high-resolution, three-dimensional snapshot of the molecule bound to its target protein. nih.gov The resulting crystal structure can reveal the precise binding mode, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and guide the design of new analogues with improved affinity and selectivity. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. This allows for the complete thermodynamic characterization of the interaction, providing information on the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides data on the association rate (k_a) and dissociation rate (k_d) of the ligand-target complex, which are critical for understanding the duration of the biological effect.

MethodInformation Obtained
¹⁹F NMR Spectroscopy Binding events, conformational changes, binding affinity. nih.gov
X-ray Crystallography High-resolution 3D structure of the ligand-target complex. nih.gov
Isothermal Titration Calorimetry (ITC) Binding affinity, stoichiometry, and thermodynamic profile (ΔH, ΔS).
Surface Plasmon Resonance (SPR) Real-time binding kinetics (association and dissociation rates).

Exploring New Avenues in Material Science Applications

Beyond its potential in life sciences, the unique combination of a rigid benzamide core and a fluorinated alkyl group suggests that the this compound scaffold could be a valuable building block in material science. numberanalytics.comnumberanalytics.com

Promising future directions include:

Fluorinated Polymers : Incorporating this moiety into polymers, such as polyamides or polyimides, could yield materials with valuable properties. mdpi.com The trifluoromethyl group can enhance thermal stability, chemical resistance, hydrophobicity (for water-repellent surfaces), and lower the refractive index (for optical applications). numberanalytics.comoecd.org

Liquid Crystals : The rigid, aromatic structure of the benzamide unit is a common feature in liquid crystalline molecules. rsc.org The introduction of a bulky and polar trifluoromethyl group could significantly influence the mesophase behavior, potentially leading to the development of novel liquid crystals with specific dielectric and optical properties for use in display technologies. numberanalytics.com

Organogels : The hydrogen-bonding capability of the amide group, combined with the other intermolecular forces, could enable derivatives of this compound to act as low molecular weight gelators, forming self-assembled fibrillar networks in organic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.